molecular formula C26H32F2O7 B1215413 Diflorasone diacetate

Diflorasone diacetate

Cat. No.: B1215413
M. Wt: 494.5 g/mol
InChI Key: BOBLHFUVNSFZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diflorasone diacetate is a brand name for the compound this compound, a synthetic corticosteroid used primarily for topical dermatological applications. It is known for its potent anti-inflammatory, anti-pruritic, and vasoconstrictive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diflorasone diacetate is synthesized through a series of chemical reactions starting from a steroid nucleusThe reaction conditions typically involve the use of fluorinating agents and acetic anhydride under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and potency of the final product. The use of advanced chemical reactors and purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diflorasone diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various diflorasone derivatives, which may have different pharmacological properties and applications .

Scientific Research Applications

Diflorasone diacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diflorasone diacetate involves the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid. This inhibition reduces inflammation and alleviates symptoms associated with inflammatory skin conditions .

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: Another potent topical corticosteroid with similar anti-inflammatory properties.

    Clobetasol propionate: Known for its high potency and used in similar dermatological applications.

    Fluocinonide: A corticosteroid with comparable uses and efficacy.

Uniqueness

Diflorasone diacetate is unique due to its specific fluorination pattern and diacetate ester form, which contribute to its high potency and effectiveness in treating inflammatory skin conditions. Its molecular structure allows for efficient penetration and prolonged action in the skin .

Properties

IUPAC Name

[2-(17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBLHFUVNSFZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860488
Record name 6,9-Difluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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